molecular formula C5H8N4O2 B1597495 5-Amino-1,3-dimethyl-4-nitropyrazole CAS No. 76689-64-0

5-Amino-1,3-dimethyl-4-nitropyrazole

Cat. No. B1597495
CAS RN: 76689-64-0
M. Wt: 156.14 g/mol
InChI Key: BSUSGJKEVOQESO-UHFFFAOYSA-N
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Description

5-Amino-1,3-dimethyl-4-nitropyrazole is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas of study. This compound has been synthesized through various methods and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

5-Amino-1,3-dimethyl-4-nitropyrazole has been the subject of various research studies exploring its synthesis and chemical properties. For instance, the synthesis and properties of derivatives like 5-chloro-4-nitropyrazoles have been investigated, showing that these compounds can be synthesized with high yields under specific conditions (Bozhenkov et al., 2006). Additionally, research on the amination of energetic anions has led to the development of high-performing energetic materials involving this compound (Klapötke et al., 2012).

Corrosion Inhibition

Studies have also explored the use of heterocyclic diazoles, including 4-nitropyrazole, as corrosion inhibitors for iron in acidic conditions. These inhibitors have been shown to increase charge-transfer resistance and decrease corrosion current, suggesting potential applications in corrosion prevention (Babić-Samardžija et al., 2005).

Spectroscopic and Electronic Analysis

The compound has been analyzed for its spectroscopic and electronic properties. For example, research on 3-methyl-4-nitroisothiazole, a related compound, has revealed extensive data on vibrational spectra, molecular stability, and electronic properties, providing insights that could be relevant to the study of this compound (Regiec & Wojciechowski, 2019).

Applications in Energetic Materials

Furthermore, this compound has potential applications in the field of energetic materials. For instance, its derivatives have been studied for their properties as energetic compounds, balancing performance and stability, which is crucial for applications in explosives and propellants (Xiong et al., 2022).

Mechanism of Action

Target of Action

It’s known that nitrogen-rich compounds like this often interact with various biological targets due to their high reactivity .

Mode of Action

It’s known that the nitration reactions of azoles, a class of compounds that includes pyrazoles, involve electrophilic substitution . This suggests that 5-Amino-1,3-dimethyl-4-nitropyrazole might interact with its targets through similar mechanisms.

Biochemical Pathways

Nitrogen-rich compounds often affect a wide range of biochemical processes due to their high reactivity .

Pharmacokinetics

Safety data sheets indicate that it may cause skin and eye irritation, and may be harmful if swallowed . This suggests that the compound can be absorbed through the skin, eyes, and gastrointestinal tract, and that it may have some degree of systemic distribution.

Result of Action

Nitrogen-rich compounds often have a wide range of biological effects due to their high reactivity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . This suggests that exposure to air and moisture may affect its stability and efficacy.

properties

IUPAC Name

2,5-dimethyl-4-nitropyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-3-4(9(10)11)5(6)8(2)7-3/h6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUSGJKEVOQESO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370681
Record name 1,3-Dimethyl-4-nitro-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730205
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

76689-64-0
Record name 1,3-Dimethyl-4-nitro-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl-4-nitro-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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